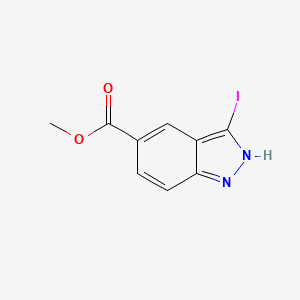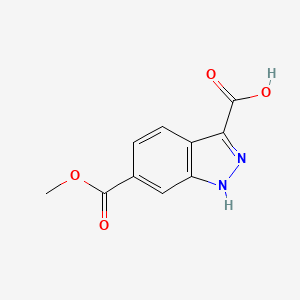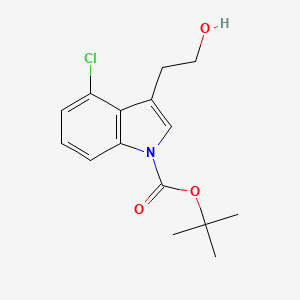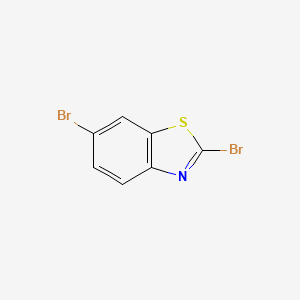
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride” is a chemical compound with the empirical formula C12H18N2·HCl . It has a molecular weight of 226.75 .
Molecular Structure Analysis
The SMILES string for this compound is NC(C=C1)=CC=C1CCN2CCCC2.Cl . The InChI is 1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H . These strings provide a textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Pharmacophore Exploration
The pyrrolidine ring in 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride offers a unique scaffold for pharmacophore exploration due to its sp3 hybridization . This allows for efficient mapping of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through non-planarity, a phenomenon known as "pseudorotation" .
Drug Design and Stereochemistry
The stereogenicity of the pyrrolidine ring’s carbons is significant in drug design. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, influencing their binding mode to enantioselective proteins . This aspect is crucial in the development of new compounds with specific biological activities.
Synthetic Strategies
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride can be synthesized from different cyclic or acyclic precursors. The synthetic strategies involve either constructing the pyrrolidine ring or functionalizing preformed pyrrolidine rings, such as proline derivatives . This flexibility in synthesis is valuable for medicinal chemists in the design of new compounds.
Biologically Active Compounds
The pyrrolidine scaffold is widely used to obtain compounds for treating human diseases. Its saturated nature and the ability to introduce steric factors significantly affect the biological activity of the compounds . This has led to the discovery of numerous bioactive molecules with target selectivity characterized by the pyrrolidine ring.
Antimicrobial Potential
Compounds derived from pyrrolidine, including those similar to 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride, have shown promising antimicrobial potential . This opens up possibilities for the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Chemical Properties and Safety
Sigma-Aldrich provides 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride to researchers, highlighting its empirical formula and molecular weight. However, they also note that the buyer assumes responsibility for confirming the product’s identity and purity, as they do not collect analytical data for this product . This underscores the importance of safety and proper handling in research applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been associated with a wide range of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQRBAYLNEYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647156 |
Source


|
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride | |
CAS RN |
1135228-86-2 |
Source


|
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)


